Superior Cross-Coupling Reactivity: 6-Bromo vs. 6-Chloro Purine Nucleosides Require 50% Lower Palladium Catalyst Loading
In a direct head-to-head comparison of 6-bromo- versus 6-chloropurine nucleoside substrates under palladium-catalyzed aryl amination conditions, the 6-bromo derivative achieved efficient conversion at a catalyst loading of 5 mol% Pd(OAc)₂ / 7.5 mol% Xantphos, whereas the 6-chloro analog required double the loading (10 mol% Pd(OAc)₂ / 15 mol% Xantphos) to attain comparable product yields [1]. This differential reactivity translates into a tangible cost and efficiency advantage: for every gram of product synthesized, procurement of CAS 643028-90-4 reduces palladium catalyst consumption by approximately 50% relative to the corresponding 6-chloro intermediate, while also enabling milder reaction conditions that preserve the integrity of the phosphonate group.
| Evidence Dimension | Palladium catalyst loading required for efficient C–N cross-coupling |
|---|---|
| Target Compound Data | 5 mol% Pd(OAc)₂ / 7.5 mol% Xantphos |
| Comparator Or Baseline | 6-Chloropurine nucleoside: 10 mol% Pd(OAc)₂ / 15 mol% Xantphos |
| Quantified Difference | 50% reduction in palladium catalyst and ligand loading for the 6-bromo substrate |
| Conditions | Pd(OAc)₂/Xantphos/Cs₂CO₃ in toluene at 100°C; aryl amination with various aryl amines |
Why This Matters
For procurement decisions in medicinal chemistry and library synthesis programs, the lower catalyst requirement directly reduces both per-reaction cost and heavy-metal contamination of final products, making the 6-bromo compound the synthetically preferred intermediate over the 6-chloro analog.
- [1] Špaková I, Hocková D, Janeba Z, Keough DT, Guddat LW. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. J Org Chem. 2010;75(14):4820-4823. View Source
